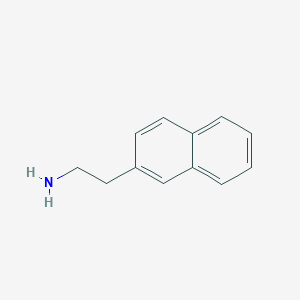

2-(Naphthalen-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBYXAWBGJRPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396370 | |

| Record name | 2-(naphthalen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2017-68-7 | |

| Record name | 2-Naphthaleneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2017-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(naphthalen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Naphthalen-2-yl)ethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Naphthalen-2-yl)ethanamine, a versatile building block in medicinal chemistry and materials science. We will delve into its characteristics, a common synthetic route, and its applications, with a focus on providing a strong foundation for its use in research and development.

Chemical Identity and Physical Properties

2-(Naphthalen-2-yl)ethanamine, also known as 2-(2-aminoethyl)naphthalene, is a primary amine featuring a naphthalene core. This structural motif is a key component in a variety of biologically active molecules. The compound is typically handled in its free base form or as the more stable hydrochloride salt.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(Naphthalen-2-yl)ethanamine | [1] |

| Synonyms | 2-(2-Aminoethyl)naphthalene, 2-Naphthaleneethanamine | [1] |

| CAS Number | 2017-68-7 (free base) | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless liquid (free base), Solid (hydrochloride salt) | [2] |

| Boiling Point | 313.9 °C at 760 mmHg | |

| Melting Point (HCl salt) | 226 °C, 241 °C, 274 °C (multiple melting events reported) | [2] |

| Density | 1.069 g/cm³ | |

| Refractive Index | 1.633 |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The two methylene groups of the ethylamine side chain would appear as distinct triplets in the aliphatic region, likely between δ 2.5 and 3.5 ppm. The chemical shift of the protons closer to the amine group will be further downfield. The amine protons themselves would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the naphthalene ring system, with quaternary carbons showing lower intensity. The two aliphatic carbons of the ethylamine side chain will be observed at higher field (lower ppm values).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as a medium-intensity doublet in the region of 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic naphthalene ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The spectrum will also feature characteristic C=C stretching absorptions for the aromatic ring in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 171. A prominent fragment would likely result from the benzylic cleavage of the C-C bond between the naphthalene ring and the ethylamine side chain, leading to a stable naphthylmethyl cation.

Synthesis and Purification

A common and effective method for the synthesis of 2-(Naphthalen-2-yl)ethanamine is the reduction of 2-(2-naphthyl)acetonitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation.

Experimental Protocol: Synthesis via Nitrile Reduction

Reaction Scheme:

A conceptual workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.

-

Addition of Starting Material: A solution of 2-(2-naphthyl)acetonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Quenching: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Workup: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or another suitable organic solvent like diethyl ether. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(Naphthalen-2-yl)ethanamine.

Purification

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Recrystallization of the Hydrochloride Salt:

-

The crude free base is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any non-basic impurities, and dried.

-

The crude salt is then recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether, to yield the purified 2-(Naphthalen-2-yl)ethanamine hydrochloride.

Applications in Drug Development and Research

The naphthalene moiety is a well-established pharmacophore in medicinal chemistry, and 2-(Naphthalen-2-yl)ethanamine serves as a valuable precursor for the synthesis of a wide range of biologically active compounds.

Role in Neuropharmacology

Derivatives of 2-(naphthalen-2-yl)ethanamine have been investigated for their activity at various central nervous system targets. For instance, studies have explored the dopaminergic and serotonergic activity of 2-(1-naphthyl)ethyl- and 2-(2-naphthyl)ethyl amines, highlighting the potential of this scaffold in the development of new treatments for neurological and psychiatric disorders.[1] The lipophilic nature of the naphthalene ring can facilitate penetration of the blood-brain barrier, a critical property for CNS-active drugs.

Utility in Cancer Research

The naphthalene core is also present in a number of anti-cancer agents. The rigid, planar structure of the naphthalene system allows it to participate in π-stacking interactions with biological targets such as DNA and various enzymes. 2-(Naphthalen-2-yl)ethanamine provides a convenient handle for the introduction of this key structural element into more complex molecules designed to interact with these targets.

Safety and Handling

2-(Naphthalen-2-yl)ethanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-(Naphthalen-2-yl)ethanamine is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis from commercially available starting materials and the versatility of its primary amine functionality make it an attractive building block for the creation of novel and complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective utilization in research and development endeavors.

References

-

J&K Scientific. 2-Naphthalen-2-yl-ethylamine | 2017-68-7. Available from: [Link]

-

PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. Available from: [Link]

-

NIST Chemistry WebBook. 2-Naphthalenamine. Available from: [Link]

-

Chemistry LibreTexts. Nitrile Reduction. Available from: [Link]

-

European Journal of Medicinal Chemistry. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. 2019;161:246-279. Available from: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]

-

PubMed. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Available from: [Link]

-

PubMed. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands. Available from: [Link]

-

PLOS Biology. Dopamine and acetylcholine have distinct roles in delay- and effort-based decision-making in humans. Available from: [Link]

-

ACS Publications. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems. Available from: [Link]

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 2-(Naphthalen-2-yl)ethanamine (CAS: 2017-68-7)

2-(Naphthalen-2-yl)ethanamine, identified by the CAS number 2017-68-7, is a primary amine featuring a naphthalene core.[1][2] This compound, while not as widely known as some commodity chemicals, represents a crucial intermediate and structural motif in several advanced scientific fields. Its unique combination of a rigid, aromatic naphthalene group and a flexible ethylamine side chain makes it a valuable precursor in the synthesis of complex molecules.[3] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety considerations, designed to equip researchers and developers with the foundational knowledge required to effectively utilize this compound in their work. Its applications span from pharmaceutical development, particularly in creating agents for neurological disorders, to materials science and broader organic synthesis.[3][4][5]

Core Physicochemical Properties

The fundamental properties of 2-(Naphthalen-2-yl)ethanamine determine its behavior in chemical reactions and its handling requirements. These characteristics are essential for designing synthetic routes and purification strategies.

| Property | Value | Reference |

| CAS Number | 2017-68-7 | [1][2][6] |

| Molecular Formula | C₁₂H₁₃N | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 313.9 °C at 760 mmHg | [7] |

| Density | 1.069 g/cm³ | [7] |

| Refractive Index | 1.633 | [7] |

| LogP | 2.69 (Predicted) | [7] |

| Hydrochloride Salt M.P. | 226 °C (multiple events) | [8][9] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 2-(Naphthalen-2-yl)ethanamine is typically achieved through the reduction of a nitrile precursor, a robust and high-yielding method in organic chemistry. The causality behind this choice lies in the commercial availability of the starting material, 2-naphthaleneacetonitrile, and the efficiency of reducing agents like Lithium Aluminum Hydride (LiAlH₄) in converting nitriles to primary amines.

Proposed Synthetic Workflow

The logical flow from a stable, commercially available precursor to the final amine product is a cornerstone of efficient synthesis. This two-step conceptual process, starting from 2-bromomethylnaphthalene, illustrates a common and reliable pathway.

Caption: Proposed synthesis pathway for 2-(Naphthalen-2-yl)ethanamine.

Detailed Experimental Protocol: Nitrile Reduction

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity confirmed via the analytical methods detailed in the next section.

Objective: To synthesize 2-(Naphthalen-2-yl)ethanamine via the reduction of 2-naphthaleneacetonitrile.

Materials:

-

2-Naphthaleneacetonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Charge the flask with a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Precursor Addition: Dissolve 2-naphthaleneacetonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This specific procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield pure 2-(Naphthalen-2-yl)ethanamine.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of 2-(Naphthalen-2-yl)ethanamine. Each technique provides a unique piece of the structural puzzle, and together they form a robust quality control system.[10][11]

Analytical Workflow Overview

The typical workflow for confirming the product of the synthesis involves a preliminary purity check followed by definitive structural elucidation.

Caption: Standard analytical workflow for compound verification.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 2-(Naphthalen-2-yl)ethanamine, which serves as a benchmark for experimental results.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.8-7.4 (m, 7H), ~3.0 (t, 2H), ~2.8 (t, 2H), ~1.5 (s, 2H) | Aromatic protons of naphthalene; two distinct triplet signals for the two CH₂ groups of the ethyl chain; broad singlet for the NH₂ protons.[12] |

| ¹³C NMR | δ ~138-125 (aromatic C), ~45 (CH₂-N), ~39 (Ar-CH₂) | Multiple signals in the aromatic region; two distinct signals in the aliphatic region for the ethyl carbons.[12] |

| FT-IR (neat) | 3380-3300 cm⁻¹ (two bands), 3050 cm⁻¹, 2930-2850 cm⁻¹, 1600 cm⁻¹ | N-H stretching (primary amine); Aromatic C-H stretching; Aliphatic C-H stretching; Aromatic C=C stretching.[12] |

| Mass Spec (EI) | m/z 171 (M⁺), 142 ([M-CH₂NH₂]⁺) | Molecular ion peak; Major fragment from benzylic cleavage.[13] |

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-(Naphthalen-2-yl)ethanamine using reverse-phase HPLC.

Instrumentation & Conditions:

-

System: HPLC with UV Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a dilution to ~0.1 mg/mL.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all components.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to the product.

Key Applications in Research and Development

The utility of 2-(Naphthalen-2-yl)ethanamine is defined by its role as a versatile intermediate. Its structural features are leveraged across multiple scientific disciplines.[3]

Caption: Application areas derived from the core compound.

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing drugs, particularly those targeting neurological disorders.[3][4] The naphthalene moiety can interact with hydrophobic pockets in receptors or enzymes, while the amine handle allows for the facile introduction of other functional groups to modulate activity and specificity.[5][14]

-

Organic Synthesis: As a primary amine, it readily undergoes a wide range of reactions (e.g., acylation, alkylation, reductive amination), making it a valuable building block for constructing more complex molecular architectures.[3]

-

Material Science: It can be incorporated into polymers and coatings.[3] The rigid naphthalene unit can enhance thermal stability and mechanical properties, while the amine group provides a reactive site for polymerization or cross-linking.

-

Biochemical Research: The naphthalene group is fluorescent, allowing derivatives of this amine to be used as fluorescent probes for studying biological systems, such as receptor binding and enzyme activity.[3][5]

Safety, Handling, and Storage

Proper handling of 2-(Naphthalen-2-yl)ethanamine and its salts is paramount for laboratory safety.

Hazard Profile (Hydrochloride Salt): [9][15]

-

GHS Pictograms: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Important Precautionary Note: The structurally related compound, 2-naphthylamine (CAS 91-59-8), is a known human carcinogen that was formerly used in dye manufacturing.[16][17] While 2-(Naphthalen-2-yl)ethanamine is a different chemical with an ethyl linker, the shared naphthalene amine core warrants handling it with significant caution. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Recommended Handling and Storage:

-

PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt should be stored under an inert atmosphere.[8]

Conclusion

2-(Naphthalen-2-yl)ethanamine is a chemical of significant utility for the specialized fields of drug discovery, organic synthesis, and materials science. A thorough understanding of its properties, synthetic pathways, and analytical profile—as outlined in this guide—is essential for its effective and safe application. Its versatility as a synthetic intermediate ensures its continued relevance in the development of novel molecules and materials.

References

-

Wikipedia. 2-Naphthylamine. [Link]

-

ChemBK. 2-(naphthalen-2-yl)ethanaMine hydrochloride - Physico-chemical Properties. [Link]

-

PubChem. 2-(2-Naphthyl)ethyl-amine | C12H13N | CID 3784378. [Link]

-

Appchem. 2-(Naphthalen-2-yl)ethanamine | 2017-68-7 | C12H13N. [Link]

-

2a biotech. Product Detail - 2-(NAPHTHALEN-2-YL)ETHANAMINE. [Link]

-

PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122. [Link]

-

J&K Scientific. 2-Naphthalen-2-yl-ethylamine | 2017-68-7. [Link]

- Google Patents. CN101704758A - Method for preparing 2-naphthylamine.

- Google Patents. CN101704758B - Method for preparing 2-naphthylamine.

-

IARC Publications. 2-NAPHTHYLAMINE 1. Exposure Data. [Link]

-

PubChem. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145. [Link]

-

MySkinRecipes. 2-(2-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE. [Link]

-

Ataman Kimya. 2-NAPHTHYLAMINE. [Link]

-

PrepChem.com. Synthesis of 2-naphthylamine. [Link]

- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester.... [Link]

-

LookChem. 2-(2-Naphthyl)ethylamine hydrochloride. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

Restek. 2-Naphthylamine - EZGC Method Translator. [Link]

-

National Institutes of Health (NIH). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]

-

PubChem. 2-Naphthylamine | C10H9N | CID 7057. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

National Institutes of Health (NIH). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

Sources

- 1. 2-(2-Naphthyl)ethyl-amine | C12H13N | CID 3784378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(2-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE [myskinrecipes.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 2-(2-Naphthyl)ethylamin -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ez.restek.com [ez.restek.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 17. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Naphthyl)ethylamine

This guide provides a comprehensive technical overview of the molecular structure of 2-(2-Naphthyl)ethylamine, a significant compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation, conformational analysis, and structure-activity relationships that define the molecule's utility and function.

Introduction: The Significance of the Naphthylethylamine Scaffold

2-(2-Naphthyl)ethylamine belongs to the broader class of phenethylamine derivatives, a structural motif present in a vast array of synthetic and naturally occurring compounds with profound biological activities.[1][2][3] The incorporation of a naphthalene ring system, as opposed to a simple phenyl group, introduces unique steric and electronic properties. This bulky, lipophilic moiety provides a rigid scaffold that is instrumental in drug design for enhancing binding affinity and selectivity for various biological targets.[3]

The utility of this compound is extensive, serving as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3][4] Its derivatives have been explored for a range of pharmacological activities, including antimicrobial, antifungal, and antiproliferative effects against human cancer cell lines.[3] The chiral variants, (R)- and (S)-1-(2-Naphthyl)ethylamine, are especially valuable as building blocks in asymmetric synthesis, enabling the creation of stereochemically pure drug candidates where chirality is critical for biological activity.[4]

Molecular Structure Elucidation

The definitive structure of 2-(2-Naphthyl)ethylamine (C₁₂H₁₃N) is established through a combination of spectroscopic techniques and physical property analysis.[5]

Core Structural Features

The molecule consists of a naphthalene ring system connected to an ethylamine side chain at the C2 position. This structure combines the aromatic, planar nature of the naphthalene core with the flexibility of the ethylamine group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | PubChem[5] |

| Molecular Weight | 171.24 g/mol | PubChem[5] |

| IUPAC Name | 2-naphthalen-2-ylethanamine | PubChem[5] |

| CAS Number | 2017-68-7 | PubChem[5] |

Spectroscopic Characterization

The elucidation of this structure relies on standard analytical methods that provide a molecular fingerprint. While a specific, complete dataset for 2-(2-Naphthyl)ethylamine is not available in the provided search results, we can infer the expected spectroscopic characteristics based on its structural components and general principles for amines.[6]

Infrared (IR) Spectroscopy: Primary amines like 2-(2-Naphthyl)ethylamine are expected to show characteristic N-H stretching absorptions.[6]

-

N-H Stretch: A pair of bands around 3350 and 3450 cm⁻¹ corresponding to symmetric and asymmetric stretching modes. These are typically sharper and less intense than O-H bands.[6]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically ~3100 cm⁻¹) are indicative of the sp² C-H bonds of the naphthalene ring.[7]

-

Aromatic C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring system.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex. Protons on the naphthalene ring would appear in the aromatic region (typically 7-8 ppm). The ethylamine protons would be more upfield, with the CH₂ group adjacent to the amine nitrogen being deshielded and appearing further downfield than the CH₂ group attached to the aromatic ring. N-H protons in amines often appear as broad signals.[6]

-

¹³C NMR: Carbons within the naphthalene ring would have distinct signals in the aromatic region (typically 120-150 ppm). The carbons of the ethylamine side chain would be upfield, with the carbon bonded to the nitrogen atom being deshielded compared to a standard alkane carbon.[6]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. A key fragmentation pattern for amines is α-cleavage, where the C-C bond nearest the nitrogen atom breaks, leading to a resonance-stabilized cation.[6]

Caption: Molecular structure of 2-(2-Naphthyl)ethylamine.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenethylamines is highly dependent on their molecular structure.[2][8][9] SAR studies provide a framework for understanding how modifications to the 2-(2-Naphthyl)ethylamine scaffold can influence its interaction with biological targets, such as neurotransmitter transporters or receptors.[2]

Key SAR Principles for Phenethylamines:

-

Aromatic System: The nature of the aromatic ring is crucial. The naphthalene system in 2-(2-Naphthyl)ethylamine provides a larger surface area for hydrophobic interactions compared to a phenyl ring, which can enhance binding affinity.[4]

-

Side Chain Length: The two-carbon (ethyl) linker between the aromatic ring and the amine group is a common feature in many biologically active phenethylamines, including neurotransmitters like dopamine.

-

Amine Substitutions: Modifications to the primary amine can drastically alter activity. For instance, alkyl groups on the nitrogen can influence receptor selectivity and potency.[10]

-

Ring Substitutions: Adding substituents (e.g., alkyl, halogen, or oxygen-containing groups) to the naphthalene ring can modulate electronic properties and steric hindrance, thereby affecting binding affinity and functional activity.[8][9][10] For example, in related phenethylamines, alkyl or halogen groups at the para position of a phenyl ring have shown positive effects on binding affinity to the 5-HT₂A receptor.[8][9][10]

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

To ensure the identity and purity of 2-(2-Naphthyl)ethylamine, rigorous synthesis and characterization protocols are necessary. The following represents a generalized, best-practice approach.

Synthesis of 2-(2-Naphthyl)ethylamine

While multiple synthetic routes exist, a common approach involves the reduction of a corresponding nitrile or oxime.[11] A representative method is the reduction of 2-naphthylacetonitrile.

Reaction: Reduction of 2-(2-Naphthyl)acetonitrile with a reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Protocol:

-

Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Preparation: Suspend a molar excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Precursor: Dissolve 2-(2-Naphthyl)acetonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature). Causality: Dropwise addition is crucial to manage the highly exothermic reaction and prevent dangerous temperature spikes.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching (Self-Validation Step): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter. Trustworthiness: A successful quench will result in a white, easily filterable solid, indicating the complete decomposition of the reactive reducing agent.

-

Isolation: Filter the solid precipitate and wash it thoroughly with the ether solvent.

-

Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.[12][13][14]

Caption: Workflow for the synthesis and purification of 2-(2-Naphthyl)ethylamine.

Characterization Protocol

Objective: To confirm the identity and assess the purity of the synthesized product.

-

Melting Point Analysis: If the product is a solid (or its salt form), determine the melting point. A sharp melting point close to the literature value is a good indicator of purity. The hydrochloride salt has a reported melting point of around 226 °C.[13]

-

Infrared (IR) Spectroscopy:

-

Prepare a sample (e.g., as a thin film or KBr pellet).

-

Acquire the spectrum and identify key functional group peaks as described in Section 2.2. The presence of N-H stretches and aromatic C-H/C=C stretches, and the absence of the nitrile (C≡N) peak from the starting material (~2250 cm⁻¹), confirms the conversion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm that the signal assignments match the expected structure of 2-(2-Naphthyl)ethylamine.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For quantitative purity assessment, develop an appropriate HPLC method (e.g., reverse-phase with a C18 column).

-

Run a sample of the synthesized product. Purity is determined by the relative area of the main product peak compared to any impurity peaks. For chiral compounds, a chiral HPLC column is used to determine enantiomeric excess.[15]

-

Conclusion

The molecular structure of 2-(2-Naphthyl)ethylamine provides a robust and versatile scaffold for the development of novel chemical entities in the pharmaceutical and materials science sectors. Its defining features—a rigid naphthalene core coupled with a flexible ethylamine side chain—are well-characterized by standard spectroscopic methods. A deep understanding of its structure-activity relationships is paramount for leveraging this scaffold to design next-generation compounds with tailored biological activities. The protocols outlined herein provide a framework for the reliable synthesis and rigorous validation of this important chemical building block.

References

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics - KoreaScience.[Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.[Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.[Link]

-

Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience.[Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.[Link]

-

2-(2-Naphthyl)ethyl-amine | C12H13N | CID 3784378. PubChem.[Link]

-

2-(2-Naphthyl)ethylamine hydrochloride (97%). Amerigo Scientific.[Link]

-

2-(2-Naphthyl)ethylamine hydrochloride. LookChem.[Link]

-

2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122. PubChem.[Link]

- Method for preparing (R)-1-(2-naphthyl)

- Method for preparing 2-naphthylamine.

-

2-Naphthylamine. Wikipedia.[Link]

-

2-NAPHTHYLAMINE. Chemical Agents and Related Occupations - NCBI Bookshelf.[Link]

-

Synthesis of 2-naphthylamine. PrepChem.com.[Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts.[Link]

-

Example IR and NMR analysis of 2-naphthol. YouTube.[Link]

Sources

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(2-Naphthyl)ethyl-amine | C12H13N | CID 3784378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. pure.skku.edu [pure.skku.edu]

- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 12. 2-(2-Naphthyl)ethylamine hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 13. lookchem.com [lookchem.com]

- 14. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

The Naphthylethylamine Scaffold: A Technical Guide to the Biological Activity and Therapeutic Potential of 2-(Naphthalen-2-yl)ethanamine and Its Derivatives

Introduction: The Strategic Importance of the Naphthylethylamine Core

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. The 2-(Naphthalen-2-yl)ethanamine moiety represents a pivotal structural motif, serving as a versatile precursor for a diverse range of biologically active compounds. While primarily recognized as a key intermediate in complex organic syntheses, the inherent physicochemical properties of the naphthylethylamine core—specifically its lipophilicity and rigid, planar naphthalene ring system—confer a predisposition for interaction with various biological targets. This guide provides an in-depth technical analysis of the known biological activities stemming from this scaffold, with a primary focus on its role in neuropharmacology and emerging applications in antimicrobial and anticancer research. We will explore the mechanistic basis for these activities, detail relevant experimental protocols for their evaluation, and present a case study on the synthesis of a marketed therapeutic agent, underscoring the scaffold's clinical significance.

Neuropharmacological Activity: Targeting Serotonergic and Dopaminergic Systems

The primary and most well-documented biological activity of 2-(naphthalen-2-yl)ethanamine derivatives lies within the realm of neuropharmacology. The structural similarity of the naphthylethylamine core to endogenous monoamine neurotransmitters, such as serotonin and dopamine, makes it an ideal scaffold for designing ligands that target their respective receptors.

Mechanism of Action: Interaction with 5-HT1A and D2 Receptors

Research has demonstrated that derivatives of 2-(naphthalen-2-yl)ethanamine exhibit notable binding affinity for serotonin (5-HT) and dopamine (D2) receptors, which are critical G-protein coupled receptors (GPCRs) involved in the regulation of mood, cognition, and motor control. Specifically, studies have shown that while many 2-(2-naphthyl)ethyl amine derivatives are inactive at the D2 receptor, they possess a moderate affinity for the 5-HT1A receptor subtype[1][2]. This selectivity is a key aspect of their therapeutic potential, as modulation of the 5-HT1A receptor is a validated strategy for the treatment of anxiety and depressive disorders[3][4].

The interaction of a 5-HT1A receptor agonist with its target initiates a specific intracellular signaling cascade. As a Gi/o-coupled receptor, the activated 5-HT1A receptor inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of Protein Kinase A (PKA). This cascade ultimately results in the modulation of downstream cellular processes, contributing to the therapeutic effects of the agonist[4][5][6].

Signaling Pathway of 5-HT1A Receptor Activation

Caption: 5-HT1A receptor signaling cascade initiated by an agonist.

Quantitative Analysis of Receptor Binding

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| N-monomethyl-2-(1-naphthyloxy)ethylamine | h5-HT1B | 26 | [7][8] |

| N-monomethyl-2-(1-naphthyloxy)ethylamine | h5-HT1D | 34 | [7][8] |

This data illustrates the high affinity achievable with the naphthyl-based scaffold, providing a rationale for its exploration in the development of novel serotonergic agents.

Application in Drug Development: The Synthesis of Agomelatine

A compelling example of the therapeutic application of the naphthylethylamine scaffold is in the synthesis of the marketed antidepressant drug, Agomelatine. Agomelatine is an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the 5-HT2C receptor. Its synthesis involves the preparation of a key intermediate, 2-(7-methoxynaphthalen-1-yl)-ethanamine, a close structural analog of 2-(naphthalen-2-yl)ethanamine[3][4][5][6][9].

Synthetic Workflow for Agomelatine Intermediate

Caption: Simplified synthetic pathway to Agomelatine.

Antimicrobial and Cytotoxic Potential of Naphthylamine Derivatives

Beyond neuropharmacology, the naphthylamine scaffold has been investigated for its potential as a source of novel antimicrobial and cytotoxic agents. While data on the parent compound 2-(naphthalen-2-yl)ethanamine is scarce, numerous studies have demonstrated that its derivatives possess significant biological activity in these areas.

Antimicrobial Activity

Derivatives of naphthylamine have been shown to exhibit broad-spectrum antibacterial and antifungal activity. For example, certain thiazolidinone derivatives of naphthylamine have demonstrated antibacterial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) in some cases comparable to aminopenicillins[8]. The lipophilic nature of the naphthalene ring is thought to facilitate the interaction of these compounds with microbial cell membranes, leading to disruption of cellular integrity and function.

The table below presents a selection of antimicrobial activities for various naphthylamine derivatives, illustrating the potential of this chemical class.

| Derivative Class | Organism | Activity (MIC) | Reference |

| N-(pyridinylmethyl)naphthalen-1-amines | Candida albicans | 25–32 µg/mL | [10] |

| Thiazolidinone derivatives | Staphylococcus aureus | 0.4-1000 µg/mL | [8] |

| 1-aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [11][12] |

| 2-naphthamide derivatives | Escherichia coli | 16 µg/mL | [11] |

Cytotoxic Activity

The cytotoxic potential of naphthylamine derivatives against various cancer cell lines has also been a subject of investigation. Certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown potent activity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC50 values below 10 µg/mL[10]. The planar naphthalene ring can intercalate with DNA or interact with hydrophobic pockets in key enzymes involved in cell proliferation, leading to apoptosis.

The following table summarizes the cytotoxic activity of representative naphthylamine derivatives.

| Derivative Class | Cell Line | Activity (IC50) | Reference |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 | < 10 µg/mL | [10] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | H-460 | < 10 µg/mL | [10] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | SF-268 | < 10 µg/mL | [10] |

| 6-acetylnaphthalene-2-sulfonamides | MCF-7 | 40.08 µM | [13] |

Experimental Protocols

To ensure the scientific integrity of research into the biological activities of 2-(naphthalen-2-yl)ethanamine and its derivatives, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing antimicrobial and cytotoxic activity.

Protocol 1: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method is a widely used and cost-effective technique to determine the antimicrobial activity of a test compound.

1. Preparation of Materials:

- Microbial Cultures: Prepare fresh overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

- Agar Plates: Prepare Mueller-Hinton agar plates.

- Test Compound: Prepare a stock solution of the 2-(naphthalen-2-yl)ethanamine derivative in a suitable solvent (e.g., DMSO) at a known concentration.

- Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

2. Inoculation of Agar Plates:

- Adjust the turbidity of the microbial broth culture to a 0.5 McFarland standard.

- Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton agar plates with the standardized microbial suspension.

3. Well Preparation and Sample Addition:

- Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plates.

- Carefully add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

4. Incubation:

- Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis:

- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

- Seed the desired cancer cell line (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

2. Compound Treatment:

- Prepare serial dilutions of the 2-(naphthalen-2-yl)ethanamine derivative in cell culture medium.

- Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

3. Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

4. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-(naphthalen-2-yl)ethanamine scaffold is a cornerstone in the synthesis of biologically active molecules, particularly in the field of neuropharmacology. Its derivatives have demonstrated significant affinity for serotonin receptors, leading to the development of clinically successful drugs like Agomelatine. Furthermore, emerging research highlights the potential of this chemical class in the development of novel antimicrobial and cytotoxic agents. While the intrinsic biological activity of the parent compound, 2-(naphthalen-2-yl)ethanamine, remains an area for further investigation, its role as a privileged scaffold in medicinal chemistry is firmly established. Future research should focus on elucidating the structure-activity relationships of its derivatives in greater detail, exploring new therapeutic applications, and investigating the potential for synergistic effects when combined with other pharmacophores. The continued exploration of the naphthylethylamine core promises to yield new and improved therapeutic agents for a range of human diseases.

References

-

The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. (n.d.). PMC. Retrieved from [Link]

-

The 5-HT1A receptor: Signaling to behavior. (2019). PubMed. Retrieved from [Link]

-

Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (2010). PMC. Retrieved from [Link]

-

What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. (2020). Frontiers. Retrieved from [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2023). SpringerLink. Retrieved from [Link]

-

Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Representative examples for naphthalene containing marketed drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial activities (MIC, µM), cytotoxicity (IC 50 , µM) and.... (n.d.). ResearchGate. Retrieved from [Link]

-

2-(1-Naphthyloxy)ethylamines with Enhanced Affinity for Human 5-HT1Dβ (h5-HT1B) Serotonin Receptors. (1997). ACS Publications. Retrieved from [Link]

-

2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. (1997). PubMed. Retrieved from [Link]

-

Binding thermodynamics of 5-HT1A receptor ligands. (1994). PubMed. Retrieved from [Link]

-

5-HT 1A Receptor Affinity and Developability Parameters of Compounds 10−19 and the References. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2023). PMC. Retrieved from [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2023). Nature.com. Retrieved from [Link]

-

A novel naphthylchalcone ([E]-4-(3-[naphthalen-2-yl]-3-oxoprop-1-en-1-yl) induces intrinsic and extrinsic apoptosis in human acute leukemia cell lines. (2024). PubMed. Retrieved from [Link]

-

D2 Dopaminergic and 5-HT1A Serotonergic Activity of 2-(1-Naphthyl)ethyl. (2003). ResearchGate. Retrieved from [Link]

-

2-Naphthalen-2-yl-ethylamine. (n.d.). J&K Scientific. Retrieved from [Link]

-

D(2) dopaminergic and 5-HT(1A) serotonergic activity of 2-(1-naphthyl)ethyl. (2003). CherryBiotech. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2013080095A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 4. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Agomelatine, S-20098, Valdoxan-药物合成数据库 [drugfuture.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 10. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 2-(Naphthalen-2-yl)ethanamine

Abstract

2-(Naphthalen-2-yl)ethanamine, a versatile organic compound, stands as a scaffold of significant interest in medicinal chemistry and drug development. Characterized by its naphthalene moiety linked to an ethylamine side chain, this molecule has emerged as a key intermediate in the synthesis of a variety of pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and prospective therapeutic applications of 2-(Naphthalen-2-yl)ethanamine and its derivatives. With a focus on its interactions with key neurological targets, including monoamine oxidases, dopamine receptors, and serotonin receptors, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies necessary to explore and exploit the full therapeutic potential of this promising chemical entity.

Introduction: The Naphthylethylamine Scaffold

The unique structural architecture of 2-(Naphthalen-2-yl)ethanamine, combining a rigid, lipophilic naphthalene core with a flexible, basic ethylamine side chain, confers upon it the ability to interact with a diverse array of biological targets. This has led to its widespread use as a foundational building block in the creation of more complex molecules with tailored pharmacological profiles.[2] Notably, its application as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders has underscored its significance in the field.[1][3] This guide will delve into the specific molecular interactions that underpin the therapeutic potential of this compound, with a particular focus on its neuropharmacological properties.

Potential Therapeutic Targets and Mechanisms of Action

Research into 2-(Naphthalen-2-yl)ethanamine and its analogs has pointed towards three primary areas of therapeutic interest within the central nervous system: inhibition of monoamine oxidases, and modulation of dopamine D2 and serotonin 5-HT1A receptors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism that is clinically utilized in the treatment of depression and Parkinson's disease.[4]

| Enzyme | Ki (µM) |

| MAO-A | 52.0 |

| MAO-B | 40.2 |

| Table 1: In vitro inhibitory activity of 2-Naphthylamine against mouse brain MAO-A and MAO-B.[3] |

This mixed competitive and non-competitive inhibition suggests that the naphthalene-amine structure can effectively interact with the active sites of both MAO isoforms.[3] This finding strongly supports the hypothesis that 2-(Naphthalen-2-yl)ethanamine and its derivatives are promising candidates for the development of novel MAO inhibitors for the treatment of mood and neurodegenerative disorders.

The inhibition of MAO enzymes prevents the oxidative deamination of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of neurotransmitters in the cytosol, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The overall effect is an enhancement of monoaminergic neurotransmission.

Dopamine D2 and Serotonin 5-HT1A Receptor Modulation

Beyond enzyme inhibition, the 2-(naphthalen-2-yl)ethanamine scaffold has been identified as a modulator of key G protein-coupled receptors (GPCRs) implicated in a range of neuropsychiatric conditions. Specifically, literature points to the activity of 2-(2-Naphthyl)ethyl amines at dopamine D2 and serotonin 5-HT1A receptors.[3]

The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder. It is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] While specific binding affinities for 2-(Naphthalen-2-yl)ethanamine at the D2 receptor are yet to be definitively published, the known activity of related compounds suggests its potential as a modulator of this critical receptor.

The serotonin 5-HT1A receptor is another crucial target in neuropharmacology, with agonists at this receptor being used as anxiolytics and antidepressants.[6] Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1] This results in hyperpolarization and reduced firing of the postsynaptic neuron. The documented serotonergic activity of 2-(2-Naphthyl)ethyl amines suggests that 2-(naphthalen-2-yl)ethanamine could serve as a valuable scaffold for the development of novel 5-HT1A receptor modulators.[3]

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of the 2-(naphthalen-2-yl)ethanamine scaffold can be further enhanced and fine-tuned through systematic structural modifications. While a comprehensive SAR study on this specific molecule for D2 and 5-HT1A receptors is not yet available in the public domain, general principles from related naphthalene and phenethylamine analogs can provide valuable guidance for future drug design efforts.

Key areas for modification include:

-

Naphthalene Ring Substitution: Introduction of various substituents (e.g., hydroxyl, methoxy, halogen) at different positions on the naphthalene ring can significantly impact binding affinity and selectivity for target receptors.

-

Ethylamine Side Chain Modification: Alterations to the ethylamine side chain, such as N-alkylation, N-arylation, or incorporation into a heterocyclic system, can influence potency, efficacy, and pharmacokinetic properties.

-

Stereochemistry: The introduction of chiral centers can lead to stereoisomers with distinct pharmacological profiles, offering another avenue for optimizing therapeutic effects while minimizing off-target activities.

Experimental Protocols

To facilitate further research into the therapeutic potential of 2-(naphthalen-2-yl)ethanamine and its derivatives, the following are detailed protocols for key in vitro assays.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a high-throughput fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase in the presence of a test compound indicates MAO inhibition.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., p-tyramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Test compound (2-(Naphthalen-2-yl)ethanamine or its derivatives)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions of all reagents in appropriate solvents (e.g., DMSO for test compounds and controls).

-

In a 96-well plate, add the following to each well:

-

MAO Assay Buffer

-

Test compound at various concentrations (or positive control/vehicle)

-

MAO-A or MAO-B enzyme

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

-

Prepare a detection reagent mixture containing Amplex® Red, HRP, and the MAO substrate in MAO Assay Buffer.

-

Initiate the reaction by adding the detection reagent mixture to each well.

-

Immediately measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays

These protocols outline competitive radioligand binding assays to determine the affinity of test compounds for the D2 and 5-HT1A receptors.

Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its specific receptor binding site in a preparation of cell membranes expressing the receptor of interest. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

-

Cell membranes expressing human dopamine D2 or serotonin 5-HT1A receptors

-

Assay buffer (specific for each receptor)

-

Radiolabeled ligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A)

-

Non-labeled competing ligand for non-specific binding determination (e.g., haloperidol for D2, serotonin for 5-HT1A)

-

Test compound (2-(Naphthalen-2-yl)ethanamine or its derivatives)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membranes

-

Radiolabeled ligand

-

Test compound at various concentrations (or vehicle for total binding, or excess non-labeled ligand for non-specific binding)

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

2-(Naphthalen-2-yl)ethanamine represents a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. The existing evidence strongly suggests its potential as a modulator of monoamine oxidases, dopamine D2 receptors, and serotonin 5-HT1A receptors.

Future research should focus on several key areas:

-

Quantitative Pharmacological Profiling: A comprehensive in vitro pharmacological profiling of 2-(Naphthalen-2-yl)ethanamine is warranted to determine its precise binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at D2, 5-HT1A, and other relevant receptors, as well as its inhibitory potency against MAO-A and MAO-B.

-

Systematic SAR Studies: The synthesis and evaluation of a focused library of 2-(naphthalen-2-yl)ethanamine derivatives will be crucial for elucidating the structure-activity relationships for each of the identified targets. This will enable the optimization of potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening and SAR studies should be advanced to in vivo models of depression, anxiety, psychosis, and neurodegenerative diseases to assess their therapeutic efficacy and pharmacokinetic profiles.

References

-

Chem-Impex. 2-Naphthalen-2-yl-ethylamine hydrochloride. Available at: [Link]

-

PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. Available at: [Link]

-

PubChem. 2-(2-Naphthyl)ethyl-amine. Available at: [Link]

-

Chem-Impex. (R)-1-(2-Naphthyl)ethylamine. Available at: [Link]

-

Hauptmann, N., & Shih, J. C. (2001). 2-Naphthylamine, a compound found in cigarette smoke, decreases both monoamine oxidase A and B catalytic activity. Life sciences, 68(11), 1231–1241. Available at: [Link]

-

PrepChem.com. Synthesis of 2-naphthylamine. Available at: [Link]

-

MDPI. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity. Available at: [Link]

-

Wikipedia. Monoamine oxidase inhibitor. Available at: [Link]

-

MySkinRecipes. 1-(Naphthalen-2-yl)ethanamine. Available at: [Link]

- Google Patents. CN101704758A - Method for preparing 2-naphthylamine.

-

ChemBK. 2-(naphthalen-2-yl)ethanaMine hydrochloride. Available at: [Link]

-

PubChem. 2-Naphthylamine. Available at: [Link]

-

Wikipedia. Dopamine receptor. Available at: [Link]

-

NIH. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls. Available at: [Link]

-

Wikipedia. 5-HT1A receptor. Available at: [Link]

Sources

- 1. 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2-Naphthylamine, a compound found in cigarette smoke, decreases both monoamine oxidase A and B catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of dimeric 1,2,3,4-tetrahydro-naphthalenylamine and indan-1-ylamine derivatives with mast cell-stabilising and anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

2-(Naphthalen-2-yl)ethanamine: A Proposed CNS Mechanism of Action and a Framework for Its Elucidation

An In-depth Technical Guide

Prepared by a Senior Application Scientist

Abstract

2-(Naphthalen-2-yl)ethanamine, a rigid analog of phenethylamine, is a research chemical with a largely uncharacterized profile in the Central Nervous System (CNS). Its chemical structure, featuring a naphthalene moiety, suggests a potential for significant interaction with CNS targets, distinguishing it from simpler phenethylamines. The bulky, lipophilic naphthalene ring provides a rigid scaffold that can enhance binding affinity and selectivity for various receptors and transporters.[1] This guide synthesizes information from related molecular classes to postulate a likely mechanism of action centered on monoaminergic systems. More importantly, it provides a comprehensive, field-proven experimental framework for researchers and drug development professionals to systematically elucidate the compound's true pharmacological identity. This document serves not as a definitive statement of fact, but as a technical roadmap for investigation.

Introduction: The Structural Rationale for CNS Activity

2-(Naphthalen-2-yl)ethanamine belongs to the broad class of substituted ethylamine derivatives, a foundational scaffold for a vast number of neuroactive compounds.[1] Its core is the phenethylamine backbone, which is present in endogenous neurotransmitters like dopamine and norepinephrine, as well as in numerous synthetic psychoactive substances. The key structural feature of 2-(Naphthalen-2-yl)ethanamine is the replacement of the phenyl ring with a naphthalene bicyclic system. This modification has several predictable consequences for its potential pharmacological profile:

-

Increased Lipophilicity: The larger, more hydrophobic naphthalene ring is expected to increase the molecule's overall lipophilicity, a critical factor for penetrating the blood-brain barrier (BBB).[2]

-

Altered Steric and Electronic Properties: The extended pi system and rigid structure of the naphthalene group will present a unique steric and electronic profile to potential binding sites compared to a simple phenyl ring. This can drastically alter affinity and selectivity for CNS targets.

-

Metabolic Stability: The naphthalene ring may also influence the molecule's susceptibility to metabolism by cytochrome P450 enzymes, potentially altering its pharmacokinetic profile and duration of action.[2]

While this specific molecule is primarily known as a synthetic intermediate for more complex pharmaceuticals, its structural alerts strongly suggest intrinsic bioactivity.[1][3] Derivatives of naphthylalkylamines have been explored for a range of biological activities, including as histamine H3 receptor antagonists and serotonin receptor agonists, underscoring the privileged nature of this scaffold in CNS drug discovery.[4][5]

Postulated Mechanism of Action: Targeting the Monoaminergic System

Based on its structural similarity to classical phenethylamines, the most probable CNS targets for 2-(Naphthalen-2-yl)ethanamine are the components of the monoaminergic neurotransmitter systems: the plasma membrane transporters and G-protein coupled receptors (GPCRs) for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Interaction with Monoamine Transporters

The primary mechanism of action for many phenethylamine derivatives involves interaction with the high-affinity monoamine transporters: DAT (dopamine transporter), NET (norepinephrine transporter), and SERT (serotonin transporter).[6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[7]

We postulate that 2-(Naphthalen-2-yl)ethanamine can act in one of two ways:

-

Reuptake Inhibitor: The molecule could bind to one or more of the transporters, blocking the reuptake of the endogenous neurotransmitter and increasing its concentration in the synapse.

-

Substrate/Releaser: The molecule could be transported into the presynaptic neuron by the transporters and induce reverse transport (efflux), causing a non-vesicular release of neurotransmitters.

The bulky naphthalene group may confer selectivity for one transporter over the others. For example, the larger binding pockets of DAT and NET might accommodate the naphthalene ring more readily than SERT.

Interaction with Monoamine Receptors

Beyond transporters, direct interaction with postsynaptic and presynaptic monoamine receptors is highly plausible. Psychedelic phenethylamines, for instance, are potent agonists at the serotonin 5-HT2A receptor.[8] It is conceivable that 2-(Naphthalen-2-yl)ethanamine could exhibit affinity for various serotonin, dopamine, or adrenergic receptor subtypes, acting as an agonist, antagonist, or partial agonist.

Experimental Framework for Elucidating the CNS Mechanism

To move from postulation to evidence, a multi-tiered experimental approach is required. The following workflow represents a robust and logical progression for characterizing the CNS pharmacology of a novel compound like 2-(Naphthalen-2-yl)ethanamine.

Phase 1: In Vitro Target Screening and Validation

The initial phase focuses on identifying the primary molecular targets using established in vitro assays.

Experimental Protocol 1: Broad Radioligand Binding Screen

-

Objective: To identify potential binding sites by screening the compound against a wide panel of CNS targets.

-

Methodology:

-

Prepare a stock solution of 2-(Naphthalen-2-yl)ethanamine in a suitable solvent (e.g., DMSO).

-

Utilize a commercial or in-house broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum:

-

Monoamine Transporters: DAT, NET, SERT.

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.

-

Dopamine Receptors: D1, D2, D3, D4, D5.

-

Adrenergic Receptors: α1, α2, β1, β2.

-

Histamine Receptors: H1, H3.

-

-

Perform competitive binding assays where membranes from cells expressing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand by the test compound using a scintillation counter.

-